

trans-3-(3-Pyridyl)acrylic acid antibacterial enoyl ACP reductase inhibitors

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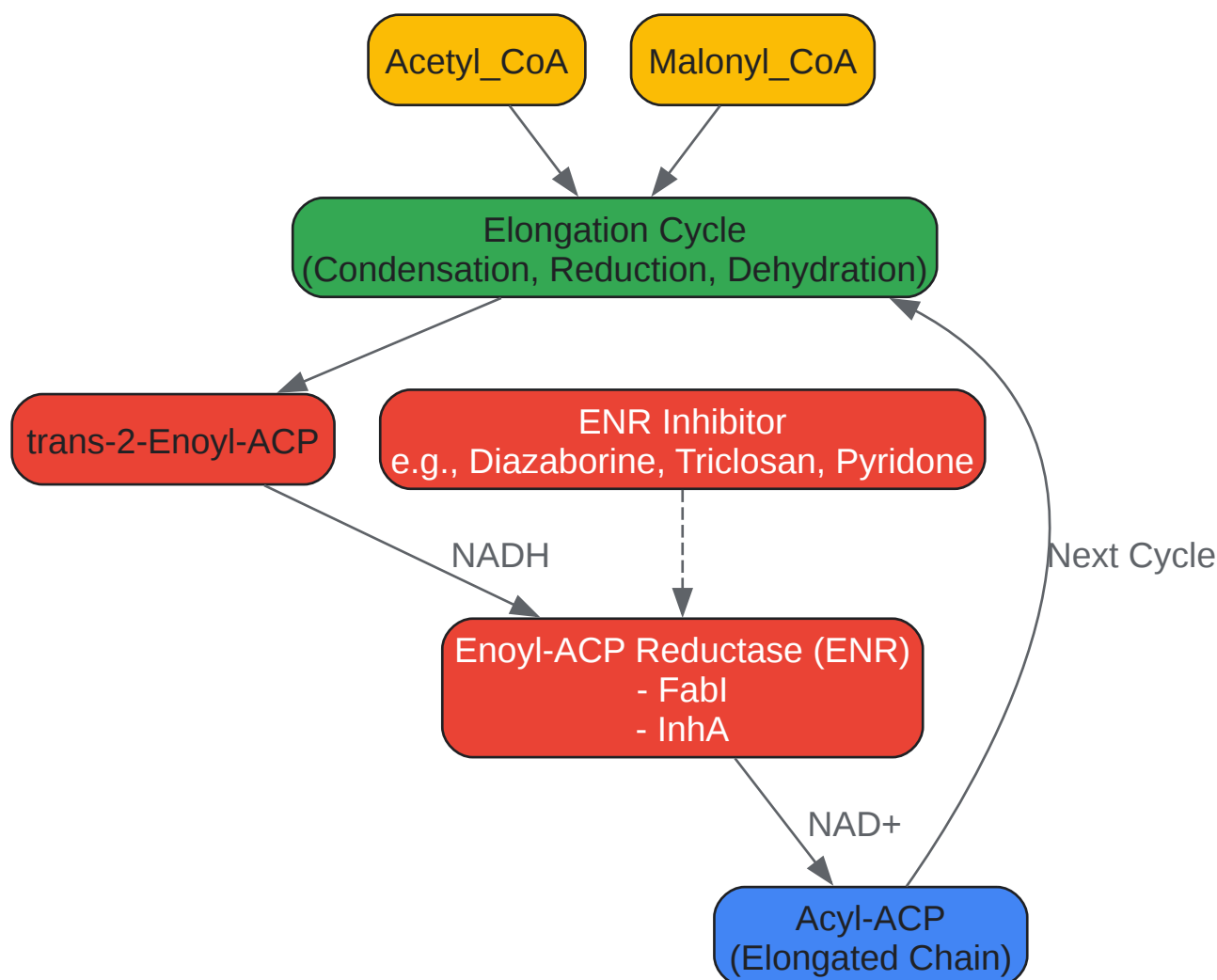
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ENR Inhibitors: Target and Therapeutic Significance

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) is a fundamental enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). It catalyzes the last reductive step in each cycle of fatty acid chain elongation, which is essential for bacterial cell membrane formation [1] [2]. As this pathway is distinct from the mammalian system (FAS-I), it offers a valuable target for achieving selective antibacterial activity with minimal host toxicity [3] [2].

Several ENR isoforms exist (e.g., FabI, FabK, FabV, InhA), with FabI being the most prevalent in many pathogenic bacteria, including *Staphylococcus aureus* and *Escherichia coli*. The mycobacterial ENR, InhA, is a well-validated target for front-line anti-tuberculosis drugs [1] [4]. The clinical relevance of this target is underscored by several inhibitor classes that have been identified or developed, including diazaborines, triclosan, isoniazid, and various compounds derived from high-throughput screening, such as 2-pyridones and 4-pyridones [3] [2].

The following diagram illustrates the position of ENR in the bacterial fatty acid synthesis pathway and its inhibition.



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Key ENR Inhibitor Classes and Structural Insights

Recent research has expanded the chemical space of ENR inhibitors. Understanding these classes provides a context for the design and evaluation of new compounds.

- **Diazaborines:** These are covalent inhibitors that uniquely form an adduct with the NAD(P)H cofactor, creating a bisubstrate inhibitor within the enzyme's active site [1] [3].
- **Diaryl Ethers (e.g., Triclosan derivatives):** This class acts as reversible inhibitors. Structure-Activity Relationship (SAR) studies highlight that a six-carbon alkyl chain at the 3-position of the 'A'-ring is often critical for binding, while substitutions on the 'B'-ring significantly modulate inhibitory efficiency [3].

- **Pyridone-Based Inhibitors:** Scaffolds like 4-hydroxy-2-pyridone (e.g., **NITD-916**) are direct-acting inhibitors that do not require prodrug activation, making them effective against pathogens like *Mycobacterium abscessus* that are resistant to prodrugs like isoniazid [4].
- **Repurposed Compounds:** Recent studies have identified novel ENR inhibition activity in unexpected molecules. For example, **AZD-5991**, a selective Mcl-1 inhibitor developed for cancer, was found to also inhibit *S. aureus* FabI and disrupt cell membrane integrity [5].

A large-scale cheminformatic analysis of 1,412 known ENR inhibitors has helped map the essential physicochemical properties of active compounds. Key determinants include **molecular weight, lipophilicity (SlogP), polar surface area, and the number of aromatic rings and stereocenters** [2]. This analysis provides valuable guidelines for the rational design of new inhibitors.

Experimental Data from Representative Inhibitors

The quantitative data below for two recently studied inhibitors, NITD-916 and AZD-5991, provides a benchmark for expected activity levels.

Table 1: In Vitro Potency of Representative ENR Inhibitors

Compound	Target Enzyme	Organism	Key In Vitro Activity (MIC50/MIC90 or IC50)	Cellular/Vivo Efficacy
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| **NITD-916** [4] | InhA | *M. abscessus* (clinical isolates, n=194) | MIC~50~: 0.125 mg/L MIC~90~: 1 mg/L | 5.6 log~10~ CFU reduction in mouse lung tissue (100 mg/kg, 14 days). | | **AZD-5991** [5] | FabI | *S. aureus* | MIC~50~: 12.5 μM | Bactericidal activity; inhibited biofilm formation at sub-MIC concentrations. | | **Diaryl Ether 1a-x** [3] | paFabV | *P. aeruginosa* FabV | IC~50~: 0.8 - >10 μM (for 8 active leads) | Data not available in results. |

Table 2: Key Protocols for Evaluating ENR Inhibitors

Assay Type	Core Methodology	Key Parameters & Measurements
Enzyme Inhibition Assay [3]	Absorbance-based assay monitoring NADH consumption.	IC~50~ determination; fixed concentration screening (e.g., 10 μM).

Assay Type	Core Methodology	Key Parameters & Measurements
Whole-Cell Potency (MIC) [4] [5]	Broth microdilution method per CLSI guidelines.	Minimum Inhibitory Concentration (MIC~50~/MIC~90~).
Bactericidal Kinetics [5]	Time-kill assay.	Sampling at 0, 4, 8, and 24 hours to plot log~10~ CFU/mL vs. time.
Cytotoxicity Assessment [5]	CCK-8 assay on mammalian cell lines (e.g., HepG2, 293T).	IC~50~ values to determine selectivity index.
Target Engagement [5]	Biolayer Interferometry (BLI).	Direct measurement of compound binding to purified FabI protein.
Synergy Studies [4]	Checkerboard assay.	Fractional Inhibitory Concentration Index (FICI).

Detailed Experimental Protocol for Novel ENR Inhibitor Evaluation

This protocol integrates methodologies from the search results to provide a comprehensive workflow for characterizing new ENR inhibitors like **trans-3-(3-Pyridyl)acrylic acid**.

Initial Enzymatic Inhibition Screening

- **Objective:** Determine the half-maximal inhibitory concentration (IC~50~) against the target ENR enzyme.
- **Procedure:**
 - **Reaction Setup:** Purify the recombinant target ENR (e.g., FabI, InhA). In a 96-well plate, mix the enzyme with its cofactor (NADH) in a suitable buffer [3].
 - **Inhibition:** Add serially diluted compounds and pre-incubate. Initiate the reaction by adding the substrate (e.g., crotonoyl-CoA).
 - **Detection:** Monitor the decrease in absorbance at **340 nm** over 5-10 minutes, which corresponds to the oxidation of NADH [3].
 - **Analysis:** Plot the reaction rate against the logarithm of inhibitor concentration and fit the data with a four-parameter logistic model to calculate the IC~50~ value.

Determination of Minimum Inhibitory Concentration (MIC)

- **Objective:** Evaluate the compound's ability to inhibit bacterial growth in vitro.
- **Procedure:**
 - **Preparation:** Prepare cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth for mycobacteria. Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate [4] [5].
 - **Inoculation:** Standardize a mid-log phase bacterial suspension and inoculate each well to a final density of $\sim 5 \times 10^5$ CFU/mL.
 - **Incubation & Reading:** Incubate the plate at 37°C for 16-24 hours (or 3-5 days for slow-growing mycobacteria). The MIC is defined as the **lowest concentration that completely prevents visible growth** [4].

Cytotoxicity and Selectivity Assessment

- **Objective:** Ensure antibacterial activity is not due to general cellular toxicity.
- **Procedure:**
 - **Cell Culture:** Seed appropriate mammalian cell lines (e.g., HepG2, 293T) in a 96-well plate.
 - **Treatment & Incubation:** After cell attachment, treat with a range of compound concentrations for 24 hours.
 - **Viability Measurement:** Add CCK-8 reagent and measure the absorbance at 450 nm after 1-4 hours. Calculate the cell viability percentage and determine the **IC₅₀** for cytotoxicity [5].
 - **Selectivity Index (SI) Calculation:** $SI = \text{Mammalian Cell IC}_{50} / \text{Bacterial MIC}$. A high SI value indicates a favorable safety window.

Discussion and Future Perspectives

The experimental framework above, grounded in recent literature, provides a robust pathway to characterize **trans-3-(3-Pyridyl)acrylic acid**. Given the lack of prior data, your initial studies should focus on the core protocols of **enzymatic inhibition (Protocol 1)** and **MIC determination (Protocol 2)** to establish proof-of-concept.

- **SAR Exploration:** If initial activity is confirmed, a Structure-Activity Relationship (SAR) study should be initiated. As demonstrated with diaryl ethers, even small modifications to the core structure can dramatically impact potency and spectrum [3]. The cheminformatic insights from the large-scale ENR inhibitor analysis can guide this optimization [2].

- **Overcoming Resistance:** The discovery of inhibitors targeting alternative ENR isoforms like **FabV** in *P. aeruginosa* is a promising strategy to overcome intrinsic resistance to FabI inhibitors [3]. Profiling your compound against a panel of ENR isoforms will be highly informative.
- **Combination Therapy:** Given the synergy observed between NITD-916 and clarithromycin [4], investigating your compound in combination with established antibiotics could reveal opportunities for enhanced efficacy and resistance management.

I hope these detailed application notes provide a solid foundation for your research. Should you obtain preliminary data on **trans-3-(3-Pyridyl)acrylic acid**, this protocol can be iteratively refined to further explore its mechanism and therapeutic potential.

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